Diazoxon
Diazoxon
Diazoxon, is the oxidized form of Diazinon, an organophosphate insecticide. Diazoxon, is shown to be a more potent acetylcholinesterase (AChE) inhibitor.
Diazoxon is an organic phosphate that is diethyl hydrogen phosphate in which the hydrogen of the hydroxy group has been replaced by a 6-methyl-2-(propan-2-yl)pyrimidin-4-yl group. It is a metabolite of the pesticide diazinon. It has a role as a marine xenobiotic metabolite. It is an organic phosphate and a member of pyrimidines.
Diazoxon is an organic phosphate that is diethyl hydrogen phosphate in which the hydrogen of the hydroxy group has been replaced by a 6-methyl-2-(propan-2-yl)pyrimidin-4-yl group. It is a metabolite of the pesticide diazinon. It has a role as a marine xenobiotic metabolite. It is an organic phosphate and a member of pyrimidines.
Brand Name:
Vulcanchem
CAS No.:
962-58-3
VCID:
VC20859117
InChI:
InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
SMILES:
CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Molecular Formula:
C12H21N2O4P
Molecular Weight:
288.28 g/mol
Diazoxon
CAS No.: 962-58-3
Cat. No.: VC20859117
Molecular Formula: C12H21N2O4P
Molecular Weight: 288.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diazoxon, is the oxidized form of Diazinon, an organophosphate insecticide. Diazoxon, is shown to be a more potent acetylcholinesterase (AChE) inhibitor. Diazoxon is an organic phosphate that is diethyl hydrogen phosphate in which the hydrogen of the hydroxy group has been replaced by a 6-methyl-2-(propan-2-yl)pyrimidin-4-yl group. It is a metabolite of the pesticide diazinon. It has a role as a marine xenobiotic metabolite. It is an organic phosphate and a member of pyrimidines. |
|---|---|
| CAS No. | 962-58-3 |
| Molecular Formula | C12H21N2O4P |
| Molecular Weight | 288.28 g/mol |
| IUPAC Name | diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate |
| Standard InChI | InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | VBLJFQYCTRKKKF-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C |
| Canonical SMILES | CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C |
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